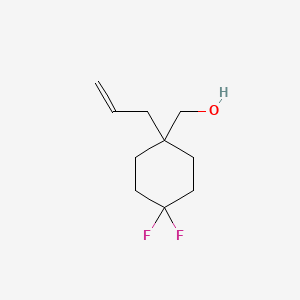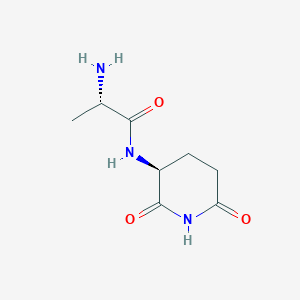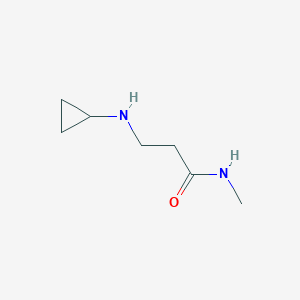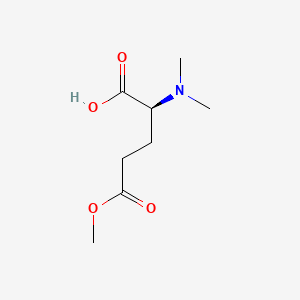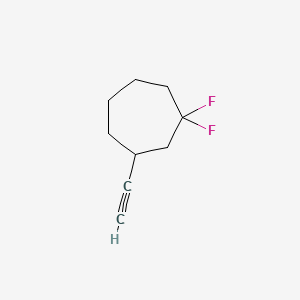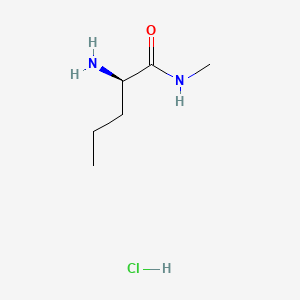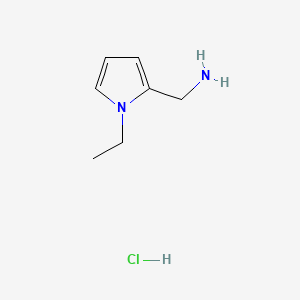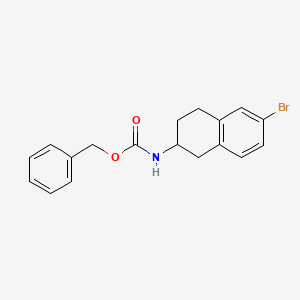
1-(4-Benzyloxy-3-bromo-phenyl)hexahydropyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione is an organic compound that features a diazinane-2,4-dione core with a benzyloxy and bromophenyl substituent
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione typically involves multiple steps, starting from commercially available precursors. One common method involves the following steps:
Formation of the benzyloxy group: This can be achieved by reacting benzyl alcohol with a suitable brominating agent to form benzyloxy bromide.
Introduction of the bromophenyl group: The benzyloxy bromide is then reacted with a brominated phenyl compound under suitable conditions to form the desired intermediate.
Cyclization to form the diazinane-2,4-dione core: The intermediate is then subjected to cyclization reactions under controlled conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione can undergo various chemical reactions, including:
Substitution reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions.
Oxidation and reduction reactions: The compound can be oxidized or reduced to form different derivatives.
Coupling reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution reactions: Common reagents include nucleophiles like amines or thiols, often under basic conditions.
Oxidation reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction reactions: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Coupling reactions: Palladium catalysts and boronic acids are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while coupling reactions can produce more complex aromatic compounds.
Wissenschaftliche Forschungsanwendungen
1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein-ligand interactions.
Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione involves its interaction with specific molecular targets. The benzyloxy and bromophenyl groups can interact with various enzymes or receptors, leading to inhibition or activation of specific pathways. The diazinane-2,4-dione core may also play a role in stabilizing these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-[4-(benzyloxy)-3-chlorophenyl]-1,3-diazinane-2,4-dione: Similar structure but with a chlorine atom instead of bromine.
1-[4-(benzyloxy)-3-fluorophenyl]-1,3-diazinane-2,4-dione: Similar structure but with a fluorine atom instead of bromine.
1-[4-(benzyloxy)-3-iodophenyl]-1,3-diazinane-2,4-dione: Similar structure but with an iodine atom instead of bromine.
Uniqueness
The presence of the bromine atom in 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione imparts unique reactivity and properties compared to its analogs with different halogen atoms. Bromine’s size and electronegativity can influence the compound’s interactions and reactivity in various chemical and biological contexts.
This detailed article provides a comprehensive overview of 1-[4-(benzyloxy)-3-bromophenyl]-1,3-diazinane-2,4-dione, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Eigenschaften
Molekularformel |
C17H15BrN2O3 |
|---|---|
Molekulargewicht |
375.2 g/mol |
IUPAC-Name |
1-(3-bromo-4-phenylmethoxyphenyl)-1,3-diazinane-2,4-dione |
InChI |
InChI=1S/C17H15BrN2O3/c18-14-10-13(20-9-8-16(21)19-17(20)22)6-7-15(14)23-11-12-4-2-1-3-5-12/h1-7,10H,8-9,11H2,(H,19,21,22) |
InChI-Schlüssel |
PPPKDSRFGDAIMD-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(C(=O)NC1=O)C2=CC(=C(C=C2)OCC3=CC=CC=C3)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl 1,2-dihydrospiro[indole-3,4'-piperidine]-6-carboxylate dihydrochloride](/img/structure/B13490050.png)
![tert-butyl N-[1-(aminomethyl)adamantan-2-yl]carbamate](/img/structure/B13490064.png)
